molecular formula C6H8N2O3 B2395540 acetic acid;pyrimidin-5-ol CAS No. 1638764-94-9

acetic acid;pyrimidin-5-ol

Cat. No.: B2395540
CAS No.: 1638764-94-9
M. Wt: 156.141
InChI Key: AJRPHTSCLFWFQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

acetic acid;pyrimidin-5-ol is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are widely recognized for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.

Chemical Reactions Analysis

Types of Reactions

acetic acid;pyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyrimidine N-oxides, while reduction reactions can produce hydroxylated derivatives .

Mechanism of Action

The mechanism of action of acetic acid;pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to acetic acid;pyrimidin-5-ol include:

Uniqueness

This compound is unique due to its specific hydroxyl and acetate functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. Its ability to undergo a variety of chemical reactions and its potential pharmacological properties make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

acetic acid;pyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O.C2H4O2/c7-4-1-5-3-6-2-4;1-2(3)4/h1-3,7H;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRPHTSCLFWFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=C(C=NC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.